6-nitro-1H-benzo[cd]indole-2-thione
Description
6-Nitro-1H-benzo[cd]indole-2-thione is a heterocyclic compound featuring a fused bicyclic aromatic system (benzo[cd]indole) with a nitro (-NO₂) group at position 6 and a thione (-C=S) moiety at position 2. This compound belongs to the indole derivative family, characterized by their electron-rich aromatic systems and diverse biological activities.
Properties
IUPAC Name |
6-nitro-1H-benzo[cd]indole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2S/c14-13(15)9-5-4-8-10-6(9)2-1-3-7(10)11(16)12-8/h1-5H,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHRBJYBYXZGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=S)N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-1H-benzo[cd]indole-2-thione typically involves the following steps:
Thionation: The conversion of a carbonyl group to a thione group can be performed using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-nitro-1H-benzo[cd]indole-2-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Reduction Products: 6-amino-1H-benzo[cd]indole-2-thione.
Oxidation Products: 6-nitro-1H-benzo[cd]indole-2-sulfoxide, 6-nitro-1H-benzo[cd]indole-2-sulfone.
Substitution Products: Various 3-substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-nitro-1H-benzo[cd]indole-2-thione involves its interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA, leading to the inhibition of DNA replication and transcription. The thione group can interact with thiol groups in proteins, affecting their function and leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-nitro-1H-benzo[cd]indole-2-thione with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Electronic Comparisons
Table 1: Structural Features and Electronic Effects
| Compound Name | Core Structure | Substituents | Key Electronic Effects |
|---|---|---|---|
| This compound | Benzo[cd]indole | -NO₂ (C6), -C=S (C2) | Strong electron withdrawal (-NO₂), π-accepting thione (-C=S) |
| 6-Nitro-1H-benzo[d]imidazol-2-amine | Benzo[d]imidazole | -NO₂ (C6), -NH₂ (C2) | Electron withdrawal (-NO₂) with electron-donating amine (-NH₂) |
| 5-Chloro-6-nitro-1,3-benzoxazole-2-thione | Benzoxazole | -NO₂ (C6), -Cl (C5), -C=S (C2) | Combined -NO₂ and -Cl withdrawal; thione enhances reactivity |
| 1-Allyl-2-(furan-2-yl)-6-nitro-1H-benzo[d]imidazole | Benzo[d]imidazole | -NO₂ (C6), -allyl (N1), -furan (C2) | Steric hindrance from allyl; furan contributes π-conjugation |
| 6-Nitro-1H-benzo[d]imidazole-2-carbaldehyde | Benzo[d]imidazole | -NO₂ (C6), -CHO (C2) | Aldehyde (-CHO) introduces polarity and electrophilicity |
Key Observations :
Physicochemical Properties
Table 2: Physical Properties and Solubility
Key Observations :
Key Observations :
- The thione group in this compound may enhance binding to metalloenzymes or DNA gyrase, similar to benzothiazole-based inhibitors .
- Nitro-substituted benzimidazoles exhibit notable anticancer activity, with IC₅₀ values in the micromolar range, suggesting the target compound could share this profile .
Q & A
Q. What experimental approaches are recommended for studying the reactivity of this compound with electrophilic/nucleophilic agents in different solvent systems?
- Electrophilic Reactions : In DCM, react with Cl₂/AlCl3 to substitute at electron-rich positions (e.g., C5), monitored by ¹H NMR for regioselectivity .
- Nucleophilic Reactions : Use NaSH in ethanol to reduce the nitro group to an amine, followed by diazotization for cross-coupling (e.g., Suzuki-Miyaura) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
